molecular formula C16H12Cl2N4O B5693049 2-(1H-benzimidazol-1-yl)-N'-(2,6-dichlorobenzylidene)acetohydrazide

2-(1H-benzimidazol-1-yl)-N'-(2,6-dichlorobenzylidene)acetohydrazide

Cat. No. B5693049
M. Wt: 347.2 g/mol
InChI Key: JTUJLTFTTOBVHB-DNTJNYDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-1-yl)-N'-(2,6-dichlorobenzylidene)acetohydrazide, also known as DBA, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. This compound has been synthesized using several methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-1-yl)-N'-(2,6-dichlorobenzylidene)acetohydrazide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins in cells. 2-(1H-benzimidazol-1-yl)-N'-(2,6-dichlorobenzylidene)acetohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2-(1H-benzimidazol-1-yl)-N'-(2,6-dichlorobenzylidene)acetohydrazide has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-1-yl)-N'-(2,6-dichlorobenzylidene)acetohydrazide has been shown to have several biochemical and physiological effects. Studies have shown that 2-(1H-benzimidazol-1-yl)-N'-(2,6-dichlorobenzylidene)acetohydrazide can induce apoptosis, or programmed cell death, in cancer cells. 2-(1H-benzimidazol-1-yl)-N'-(2,6-dichlorobenzylidene)acetohydrazide has also been shown to inhibit the production of reactive oxygen species, which can cause damage to cells and contribute to the development of diseases. Additionally, 2-(1H-benzimidazol-1-yl)-N'-(2,6-dichlorobenzylidene)acetohydrazide has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-(1H-benzimidazol-1-yl)-N'-(2,6-dichlorobenzylidene)acetohydrazide has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and has shown promising results in various studies. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research on 2-(1H-benzimidazol-1-yl)-N'-(2,6-dichlorobenzylidene)acetohydrazide. One direction is to further investigate its potential applications in cancer research and other fields of scientific research. Another direction is to study its potential use in combination with other drugs or therapies. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, 2-(1H-benzimidazol-1-yl)-N'-(2,6-dichlorobenzylidene)acetohydrazide, or 2-(1H-benzimidazol-1-yl)-N'-(2,6-dichlorobenzylidene)acetohydrazide, is a chemical compound that has shown promising results in various studies. It has potential applications in cancer research, antibacterial and antifungal agents, and neuroprotection. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

2-(1H-benzimidazol-1-yl)-N'-(2,6-dichlorobenzylidene)acetohydrazide can be synthesized using several methods, including the condensation reaction between 2-(1H-benzimidazol-1-yl)acetic acid hydrazide and 2,6-dichlorobenzaldehyde. This method involves the mixing of the two compounds in ethanol, followed by refluxing the mixture for several hours. The resulting product is then purified using recrystallization.

Scientific Research Applications

2-(1H-benzimidazol-1-yl)-N'-(2,6-dichlorobenzylidene)acetohydrazide has been studied for its potential applications in various fields of scientific research. One of the most significant applications of 2-(1H-benzimidazol-1-yl)-N'-(2,6-dichlorobenzylidene)acetohydrazide is in cancer research. Studies have shown that 2-(1H-benzimidazol-1-yl)-N'-(2,6-dichlorobenzylidene)acetohydrazide has antitumor activity, inhibiting the growth of cancer cells in vitro and in vivo. 2-(1H-benzimidazol-1-yl)-N'-(2,6-dichlorobenzylidene)acetohydrazide has also been studied for its potential use as an antibacterial and antifungal agent, as well as for its neuroprotective properties.

properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4O/c17-12-4-3-5-13(18)11(12)8-20-21-16(23)9-22-10-19-14-6-1-2-7-15(14)22/h1-8,10H,9H2,(H,21,23)/b20-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUJLTFTTOBVHB-DNTJNYDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NN=CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)N/N=C/C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzimidazol-1-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide

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